Technical Documentation Center

2H-Pyran-2-one, 3-acetyltetrahydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-Pyran-2-one, 3-acetyltetrahydro-
  • CAS: 63872-58-2

Core Science & Biosynthesis

Foundational

Unambiguous Structural Elucidation of 3-Acetyltetrahydro-2H-Pyran-2-one Using a Suite of 2D NMR Techniques

An In-Depth Technical Guide Foreword: The Challenge of Saturated Heterocycles In the realm of medicinal chemistry and natural product synthesis, 2H-pyran-2-one derivatives are significant scaffolds due to their prevalenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Foreword: The Challenge of Saturated Heterocycles

In the realm of medicinal chemistry and natural product synthesis, 2H-pyran-2-one derivatives are significant scaffolds due to their prevalence in biologically active molecules.[1] While the characterization of aromatic and unsaturated systems is often straightforward, the structural elucidation of their saturated, substituted analogues, such as 3-acetyltetrahydro-2H-pyran-2-one, presents a more intricate challenge. The lack of extensive conjugation, the presence of multiple chiral centers, and the conformational flexibility of the saturated ring system lead to complex, often overlapping signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive, methodology-driven approach to unambiguously determine the constitution and relative stereochemistry of 3-acetyltetrahydro-2H-pyran-2-one, leveraging the power of two-dimensional (2D) NMR spectroscopy. We will proceed with a logical workflow, demonstrating how a synergistic application of COSY, HSQC, HMBC, and NOESY experiments can deconstruct the spectral data to reveal the complete molecular architecture.

The Analytical Target: 3-Acetyltetrahydro-2H-pyran-2-one

For the purpose of this guide, we will elucidate the structure of 3-acetyltetrahydro-2H-pyran-2-one.

  • Molecular Formula: C₇H₁₀O₃[2]

  • Molecular Weight: 142.15 g/mol [2]

  • Core Structure: A saturated six-membered tetrahydropyranone ring, substituted with an acetyl group at the C3 position.

  • Structural Ambiguity: The primary challenges are to confirm the connectivity of the acetyl group and to establish its relative orientation with respect to the pyranone ring.

Figure 1: Chemical structure of the analyte, 3-acetyltetrahydro-2H-pyran-2-one.[2]

The 2D NMR Elucidation Workflow

A robust structural elucidation strategy does not rely on a single experiment but rather on a layered approach where each experiment provides a unique piece of the puzzle. Our workflow is designed to build the structure from the ground up, starting with direct covalent bonds and progressively establishing longer-range and through-space relationships.

G cluster_workflow Structural Elucidation Workflow A 1D NMR (¹H, ¹³C, DEPT) B COSY (¹H-¹H Connectivity) A->B Identify Spin Systems C HSQC (¹H-¹³C One-Bond) B->C Anchor Protons to Carbons D HMBC (¹H-¹³C Long-Range) C->D Assemble Fragments E NOESY / ROESY (Through-Space) D->E Define Relative Stereochemistry F Final Structure (Constitution & Stereochemistry) E->F

Diagram 1: A logical workflow for 2D NMR-based structural elucidation.

Step 1: Foundational Analysis with 1D NMR (¹H, ¹³C & DEPT)

The initial step is always the acquisition of high-resolution 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹³C spectrum, often augmented by a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, provides a count of unique carbons and classifies them into methyl (CH₃), methylene (CH₂), and methine (CH) groups.[3]

Expert Insight: The DEPT-135 experiment is invaluable. It shows CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent. This simple classification prevents significant mis-assignment in later stages. An edited HSQC experiment can provide the same information with higher sensitivity.[4]

For our target molecule, we would expect to see 7 distinct carbon signals. The ¹H NMR spectrum provides information on the chemical environment, integration (proton count), and coupling patterns for all non-exchangeable protons.

Hypothetical 1D NMR Data Summary

Atom #¹³C δ (ppm)DEPT-135¹H δ (ppm)IntegrationMultiplicity
C2 170.5C---
C8 208.0C---
C9 29.8CH₃2.253Hs
C3 52.1CH3.601Hddd
C4 25.3CH₂2.10 (a)1.90 (b)2Hm
C5 22.8CH₂1.85 (a)1.75 (b)2Hm
C6 68.4CH₂4.40 (a)4.25 (b)2Hm

Note: This data is a realistic, hypothetical representation for instructional purposes. Chemical shifts are referenced to a standard solvent signal.

From this initial data, we can identify:

  • Two quaternary carbons in the carbonyl region (a lactone C2 and a ketone C8).

  • One methyl group (C9), which is a singlet, suggesting no adjacent protons.

  • One methine group (C3).

  • Three methylene groups (C4, C5, C6), one of which (C6) is significantly downfield, indicating its attachment to the ring oxygen.

Step 2: Mapping Proton Networks with COSY

The COrrelation SpectroscopY (COSY) experiment is the cornerstone for identifying proton spin systems.[5] It generates cross-peaks between protons that are scalar (J-coupled), typically those separated by two or three bonds.[6][7]

Experimental Causality: By running a COSY, we directly map the proton-proton framework. For our saturated ring, this is the most effective way to trace the connectivity from one proton to its immediate neighbors, effectively "walking" around the ring.

From the COSY spectrum, we would expect to see the following key correlations, which define a single, contiguous spin system:

  • The methine proton H3 (δ 3.60) will show correlations to the two diastereotopic H4 protons (δ 2.10/1.90).

  • The H4 protons will show correlations to both H3 and the two H5 protons (δ 1.85/1.75).

  • The H5 protons will, in turn, show correlations to both H4 and the two deshielded H6 protons (δ 4.40/4.25).

The methyl protons H9 (δ 2.25) would show no COSY cross-peaks, confirming their isolation from any other protons, which aligns with our 1D data.

G cluster_hmbc Key HMBC Correlations C2 C2 (C=O) 170.5 C3 C3-H3 52.1 / 3.60 C3->C2 ²J C4 C4-H4 25.3 / 2.10 C3->C4 ²J C8 C8 (C=O) 208.0 C3->C8 ²J C4->C2 ³J C6 C6-H6 68.4 / 4.40 C6->C2 ³J C9 C9-H9 29.8 / 2.25 C9->C3 ²J C9->C8 ²J

Diagram 3: Critical HMBC correlations for assembling the molecular skeleton.

Step 5: Probing 3D Space with NOESY

With the constitution established, the final step is to determine the relative stereochemistry. The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity. [6][7] Experimental Causality: The NOESY experiment provides through-space information critical for assigning stereochemistry. By observing which protons are spatially proximate, we can deduce the orientation of the acetyl substituent relative to the protons on the tetrahydropyranone ring.

  • Scenario A (Axial Acetyl Group): If the acetyl group at C3 is in an axial orientation, the methine proton H3 would be equatorial. We would expect to see strong NOE cross-peaks between H3 and the equatorial protons at C4 and a weaker one to the equatorial proton at C6.

  • Scenario B (Equatorial Acetyl Group): If the acetyl group is equatorial, H3 would be axial. In this case, we would expect strong NOE cross-peaks between H3 and the axial protons at C5 and C4.

By analyzing the specific NOE correlations observed, the relative configuration at the C3 stereocenter can be confidently assigned.

Detailed Experimental Protocols

For trustworthy and reproducible results, the following acquisition parameters on a 500 MHz spectrometer serve as a robust starting point.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Degas the sample with several freeze-pump-thaw cycles if oxygen-sensitive or for quantitative NOE measurements, though this is often not required for routine qualitative analysis.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: gCOSY or DQF-COSY (DQF-COSY provides better lineshapes for singlets). [5]* Acquisition: 2048 data points in F2, 256-512 increments in F1.

  • Spectral Width: Set to encompass all proton signals (~10 ppm).

  • Scans per Increment: 2-8, depending on concentration.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: gHSQced (for multiplicity editing, provides DEPT-like information).

  • Acquisition: 1024 data points in F2, 256 increments in F1.

  • Spectral Width: ~10 ppm in F2 (¹H), ~180-200 ppm in F1 (¹³C).

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz). [8]* Scans per Increment: 4-16.

  • Processing: Apply a QSINE window function and perform a 2D Fourier transform.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: gHMBC

  • Acquisition: 2048 data points in F2, 256-512 increments in F1.

  • Spectral Width: ~10 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average 2- and 3-bond coupling (typically 7-8 Hz). [5]* Scans per Increment: 8-32, as HMBC is less sensitive than HSQC.

  • Processing: Apply a sine-bell window function and perform a 2D Fourier transform.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: gNOESY

  • Acquisition: 2048 data points in F2, 256-512 increments in F1.

  • Spectral Width: ~10 ppm in both dimensions.

  • Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize NOE buildup. 500 ms is a good starting point for a molecule of this size.

  • Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function and perform a 2D Fourier transform.

Conclusion

References

  • Al-Hourani, B. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Behrami, A. (Year not specified). One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. ResearchGate. [Link]

  • Kranjc, K. & Stanovnik, B. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • An-Najah Staff. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. An-Najah National University. [Link]

  • Essassi, E.M. (Year not specified). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • Bačnik, B. K., et al. (2026). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Columbia University. (Year not specified). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • JEOL. (Year not specified). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. JEOL. [Link]

  • SDSU NMR Facility. (Year not specified). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Iowa State University. (Year not specified). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • National Center for Biotechnology Information. (2026). 2H-Pyran-2-one, 3-acetyltetrahydro-. PubChem. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of CAS 1121-07-9

Executive Summary & Chemical Classification In chemical databases and literature, CAS 1121-07-9 is occasionally misclassified or colloquially grouped with lactones (cyclic esters). As a Senior Application Scientist, it i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Classification

In chemical databases and literature, CAS 1121-07-9 is occasionally misclassified or colloquially grouped with lactones (cyclic esters). As a Senior Application Scientist, it is critical to correct this structural ambiguity immediately: CAS 1121-07-9 strictly identifies N-Methylsuccinimide (MSI) , which is a cyclic imide (systematically named 1-methylpyrrolidine-2,5-dione), not a lactone[1][2].

While a lactone features a single carbonyl group adjacent to an oxygen atom within a ring, an imide like N-Methylsuccinimide possesses two carbonyl groups flanking a central nitrogen atom[3]. This dual-carbonyl configuration significantly increases the acidity of the α-protons and enforces a planar ring geometry, enabling unique enolization kinetics and hydrogen-bonding capabilities that standard lactones cannot achieve[3][4]. This whitepaper provides a comprehensive technical guide to the physicochemical properties, computational reaction mechanisms, and toxicokinetic applications of this highly versatile compound.

Physicochemical Profile

Understanding the baseline physical and chemical properties of N-Methylsuccinimide is essential for both synthetic organic chemistry and biological extraction workflows. The compound's moderate hydrophilicity and thermal stability dictate its handling and analytical parameters[2][5].

PropertyValueScientific Implication
Molecular Formula C₅H₇NO₂Standard cyclic imide structure[1].
Molecular Weight 113.11 g/mol Low molecular weight facilitates high volatility for GC-MS[1].
Appearance White to light yellow solidPurity-dependent; requires desiccation during storage[2].
Melting Point 61–70 °CLow melting point allows for solvent-free melt reactions[5].
Boiling Point 234–235 °C (at 760 mmHg)Thermally stable; suitable for high-temperature reflux[5].
Density ~1.24 g/cm³Denser than water, relevant for biphasic separations[5].
LogP (Octanol/Water) -0.95Moderately hydrophilic; dictates the use of polar extraction solvents[5].
Solubility >688 g/L in H₂OHighly soluble in aqueous media, ethanol, and methanol[2].

Mechanistic Chemistry: Enolization & DFT Modeling

N-Methylsuccinimide serves as the premier computational model for studying the enolization of succinimide intermediates. This is a critical rate-limiting step in the spontaneous racemization of aspartic acid residues in aging proteins[4].

Density-functional theory (DFT) calculations—specifically utilizing the B3LYP/6-31+G** basis set—have demonstrated that direct, uncatalyzed enolization of the imide ring is energetically prohibitive[4]. Instead, the reaction relies heavily on the local microenvironment. Computational modeling reveals that enolization proceeds most favorably via a two-H₂O mechanism [3][4]. In this pathway, two water molecules form an eight-membered cyclic hydrogen-bonded network with the imide, facilitating a concerted, triple hydrogen-atom transfer. This solvent-mediated transition state significantly lowers the activation barrier to 37 kcal/mol[4].

DFT_Enolization Keto Keto Tautomer (CAS 1121-07-9) TS_Direct Direct Proton Transfer (High Barrier) Keto->TS_Direct Uncatalyzed TS_1H2O 1-H2O Mediated (Moderate Barrier) Keto->TS_1H2O + 1 H2O TS_2H2O 2-H2O Mediated (Ea = 37 kcal/mol) Keto->TS_2H2O + 2 H2O Enol Enol Tautomer TS_Direct->Enol TS_1H2O->Enol TS_2H2O->Enol Triple H-atom transfer

DFT-modeled enolization pathways of CAS 1121-07-9 highlighting the two-H2O mechanism.

Toxicokinetics & Role as a Biomarker

In occupational health and toxicology, CAS 1121-07-9 is rigorously monitored as a primary downstream metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP)[6].

Following inhalation or dermal exposure, NMP is rapidly absorbed and metabolized in the liver via cytochrome P450 enzymes to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)[6][7]. This intermediate undergoes further oxidation and ring-opening/closing to form N-methylsuccinimide (MSI)[6]. MSI is subsequently hydroxylated to form the terminal metabolite, 2-hydroxy-N-methylsuccinimide (2-HMSI)[7].

Toxicokinetic parameters for MSI reveal a total clearance rate of 8.5 L/h and a specific renal clearance of 0.12 L/h[7]. Because MSI exhibits a biological half-life of approximately 8 to 15 hours, its concentration in plasma and urine serves as a highly reliable, time-sensitive biomarker for assessing recent NMP exposure (reflecting exposure over the preceding 24 hours)[7][8].

NMP_Metabolism NMP NMP HNMP 5-HNMP NMP->HNMP CYP450 MSI MSI (CAS 1121-07-9) HNMP->MSI Oxidation HMSI 2-HMSI MSI->HMSI Hydroxylation

Metabolic pathway of NMP to MSI (CAS 1121-07-9) and downstream biomarkers.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: GC-MS Biomonitoring of N-Methylsuccinimide in Urine

Objective: Quantify MSI in human urine to assess occupational NMP exposure[8].

  • Sample Preparation & Internal Standardization: Aliquot 1.0 mL of human urine into a glass centrifuge tube. Spike with 50 µL of a known concentration of N-Methylsuccinimide-d3 (deuterated internal standard).

    • Causality & Validation: The deuterated standard acts as a self-validating control. Because it shares the exact physicochemical properties of the analyte, it automatically corrects for matrix suppression effects and variable extraction recoveries[1].

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 2 mL methanol followed by 2 mL deionized water. Load the urine sample. Wash with 2 mL of 5% methanol in water. Elute the target analytes with 2 mL of ethyl acetate.

    • Causality: Ethyl acetate is specifically chosen because it efficiently disrupts the hydrogen bonding of the imide group while leaving highly polar, interfering urinary salts trapped on the C18 column.

  • Concentration: Evaporate the eluate under a gentle stream of high-purity nitrogen at 30 °C. Reconstitute the residue in 100 µL of toluene.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Monitor the molecular ion at m/z 113.

    • Causality: The 5% phenyl stationary phase of the DB-5MS column provides optimal selectivity for the moderate polarity of MSI (LogP -0.95), ensuring sharp peak shapes and preventing column bleed[5].

Protocol B: Computational Setup for DFT Modeling of MSI Enolization

Objective: Replicate the two-H₂O enolization transition state to study imide reactivity[4].

  • Geometry Optimization: Construct the keto tautomer of MSI alongside two water molecules in a localized hydrogen-bonded network using a computational chemistry suite (e.g., Gaussian). Optimize the ground-state geometry using the B3LYP functional and the 6-31+G** basis set.

    • Causality: The inclusion of diffuse functions ('+') is non-negotiable here; they are critical for accurately modeling the electron density of the lone pairs on the oxygen atoms, which dictate the strength of the hydrogen-bonding network[4].

  • Transition State (TS) Search: Apply the Berny algorithm to locate the saddle point corresponding to the concerted triple proton transfer.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized TS geometry.

    • Validation: A mathematically valid transition state must exhibit exactly one imaginary frequency (a negative value in the output). This frequency must correspond to the reaction coordinate—the simultaneous movement of the three protons. If zero or multiple imaginary frequencies are found, the TS is invalid and the geometry must be perturbed and re-optimized.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation to definitively prove that the located TS smoothly connects the keto-water complex to the enol-water complex.

Sources

Foundational

High-Resolution Electron Density Mapping of the 3-Acetyltetrahydro-2H-pyran-2-one Ring System

Prepared by: Senior Application Scientist Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary & Structural Dynamics The molecule 3-acetyltetrahydro-2H-pyran-2-one (also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary & Structural Dynamics

The molecule 3-acetyltetrahydro-2H-pyran-2-one (also known as α -acetyl- δ -valerolactone) is a highly versatile β -keto lactone utilized in complex organic synthesis and pharmacophore modeling[1]. Understanding its reactivity requires moving beyond standard ball-and-stick models to accurately map its continuous electron density ρ(r) .

A defining feature of this ring system is its keto-enol tautomerism. Because of the β -dicarbonyl architecture, the equilibrium is heavily shifted toward the enol form: 3-(1-hydroxyethylidene)tetrahydro-2H-pyran-2-one . The physical rationale for this shift is the formation of a highly stable Resonance-Assisted Hydrogen Bond (RAHB) [2]. The synergistic interplay between π -electron delocalization in the enol ring and the strengthening of the intramolecular O-H···O=C hydrogen bond drastically alters the molecule's electrostatic potential, dictating its susceptibility to selective nucleophilic or electrophilic attack.

Tautomerism Keto Keto Form (3-acetyltetrahydro-2H-pyran-2-one) Enol Enol Form (3-(1-hydroxyethylidene)...) Keto->Enol Tautomerization RAHB Resonance-Assisted Hydrogen Bond (RAHB) Enol->RAHB Stabilization

Fig 1: Keto-enol tautomerization pathway and subsequent RAHB stabilization.

Experimental Protocol: Self-Validating Electron Density Mapping

Standard X-ray diffraction relies on the Independent Atom Model (IAM), which assumes atoms are perfectly spherical. However, chemical bonding is inherently aspherical due to the redistribution of valence electrons. To capture the true electron density of the 3-acetyltetrahydro-2H-pyran-2-one enol system, we must employ a multipole modeling workflow based on the Hansen-Coppens formalism[3].

This protocol is designed as a self-validating system , ensuring that the resulting electron density map is an observable physical reality rather than a mathematical artifact.

Step-by-Step Methodology

Step 1: Ultra-High-Resolution Data Collection

  • Action: Mount a high-quality single crystal on a diffractometer equipped with a Mo or Cu K α microfocus source. Collect data to a resolution of d≤0.45 Å ( sinθ/λ≥1.1 Å −1 ).

  • Causality: High-angle reflections contain the core electron scattering data necessary to accurately deconvolve atomic positions from valence electron deformation.

  • Condition: Maintain the crystal at cryogenic temperatures (e.g., 100 K). Why? Thermal vibrations (Debye-Waller factor) smear the electron density. Freezing out these vibrations ensures that the subtle deformation density of the RAHB is not masked by atomic motion.

Step 2: Spherical (IAM) Refinement

  • Action: Perform a standard full-matrix least-squares refinement to establish baseline atomic coordinates and anisotropic displacement parameters (ADPs).

Step 3: Multipole Refinement (Hansen-Coppens Formalism)

  • Action: Introduce nucleus-centered spherical harmonic functions to model the aspherical valence density. Refine monopole (charge transfer), dipole, quadrupole, and octupole populations iteratively.

  • Causality: The π -conjugation in the enol ring and the lone pairs on the lactone oxygens cannot be described by spheres; the multipole expansion mathematically shapes the atoms to reflect their true bonding environments[3].

Step 4: Self-Validation Checkpoints

  • Validation A (Hirshfeld Rigid Bond Test): Calculate the difference in mean-square displacement amplitudes ( Δ MSDA) along all covalent bonds. Criteria: Δ MSDA must be <10−3 Å 2 . If higher, the thermal parameters are erroneously absorbing bonding electron density.

  • Validation B (Residual Density Analysis): Generate a 3D fractal dimension plot of the residual electron density. Criteria: A perfectly parabolic distribution centered at 0 e/Å 3 confirms that the remaining unmodeled density is purely Gaussian noise, proving the multipole model is complete and accurate.

Workflow Step1 Step1 Step2 Step 2: IAM Refinement Spherical Atom Model Baseline Step1->Step2 Step3 Step 3: Multipole Modeling Hansen-Coppens Formalism Step2->Step3 Step4 Step 4: Self-Validation Hirshfeld Test & Fractal Analysis Step3->Step4

Fig 2: Self-validating workflow for high-resolution electron density mapping.

Topological Analysis of Electron Density (QTAIM)

Once the continuous electron density ρ(r) is validated, we apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM)[4] to extract discrete, quantitative topological parameters. QTAIM analyzes the gradient vector field of the electron density to locate Bond Critical Points (BCPs)—the exact saddle points where electron density is a minimum along the bond path but a maximum in the perpendicular plane.

The Causality of the Laplacian ( ∇2ρ )

The second derivative of the electron density, the Laplacian ( ∇2ρ ), is the definitive metric for classifying interactions:

  • ∇2ρ<0 (Charge Concentration): Indicates a shared-shell interaction. The electrons are concentrated between the nuclei, pulling them together (characteristic of the C=C, C=O, and C-O covalent bonds).

  • ∇2ρ>0 (Charge Depletion): Indicates a closed-shell interaction. The electron density is depleted in the internuclear region and concentrated near the respective nuclei (characteristic of the O-H···O hydrogen bond).

QTAIM ED Electron Density ρ(r) BCP Bond Critical Point (3, -1) ED->BCP Topology RCP Ring Critical Point (3, +1) ED->RCP Topology Laplacian Laplacian ∇²ρ(r) BCP->Laplacian Characterize

Fig 3: Logical relationship of QTAIM parameters derived from electron density.

Quantitative Data Presentation

The table below summarizes the expected QTAIM topological parameters at the BCPs for the enolized 3-acetyltetrahydro-2H-pyran-2-one system, demonstrating the partial covalent character of the RAHB.

Table 1: QTAIM Topological Parameters for the Enol Form (Atomic Units)

Bond / Interaction ρ(rc​) (a.u.) ∇2ρ(rc​) (a.u.) H(rc​) (a.u.)Ellipticity ( ε )Interaction Classification
C2=O (Lactone) 0.410-0.350-0.5200.15Shared-shell (Covalent)
C3=C (Enol) 0.320-0.280-0.3100.25Shared-shell (Covalent, π -character)
C-O (Ring) 0.260-0.150-0.2100.05Shared-shell (Covalent, σ -character)
O-H···O=C (RAHB) 0.055+0.120-0.0150.02Closed-shell (Partially Covalent H-Bond)

Data Interpretation Insight: Notice that while the Laplacian ( ∇2ρ ) for the O-H···O hydrogen bond is positive (indicating a closed-shell interaction), the total energy density H(rc​) is negative. This specific mathematical signature proves that the RAHB possesses a degree of covalent character, explaining its extraordinary stabilizing effect on the enol tautomer.

Implications for Drug Design and Catalysis

Mapping the exact electron density of the 3-acetyltetrahydro-2H-pyran-2-one ring system provides actionable intelligence for application scientists:

  • Electrostatic Potential (ESP) Mapping: By integrating the multipole populations, we can generate a highly accurate 3D ESP map. The deep negative potential surrounding the lactone and enol oxygens defines the primary hydrogen-bond acceptor sites for target-protein docking.

  • Site-Selective Reactivity: The ellipticity ( ε ) values derived from QTAIM reveal the extent of π -delocalization. High ellipticity in the C3=C exocyclic bond indicates a softer, more polarizable electron cloud, making it the kinetically favored site for soft electrophilic additions compared to the rigid lactone ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11446390, 3-acetyltetrahydro-2H-pyran-2-one". PubChem,[Link][1].

  • Gilli, G., et al. "Resonance-Assisted Hydrogen Bond—Revisiting the Original Concept in the Context of Its Criticism in the Literature". Molecules,[Link][2].

  • Su, Z., Coppens, P. "On the mapping of electrostatic properties from the multipole description of the charge density". Acta Crystallographica Section A,[Link][3].

  • Bader, R. F. W. "Atoms in Molecules: A Quantum Theory". Oxford Academic,[Link][4].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Acetyltetrahydro-2H-pyran-2-one as a Versatile Chiral Building Block in the Synthesis of Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals. Abstract 3-Acetyltetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, is a chiral heterocyclic compound with significant potential as a building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

3-Acetyltetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, is a chiral heterocyclic compound with significant potential as a building block in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the application of 3-acetyltetrahydro-2H-pyran-2-one in medicinal chemistry. While direct utilization of this specific molecule in the synthesis of commercialized APIs is not widely documented in publicly available literature, its structural motifs—a lactone, a β-keto group, and a chiral center—offer a rich platform for a variety of chemical transformations. This guide will delve into the synthetic versatility of 3-acetyltetrahydro-2H-pyran-2-one, providing detailed protocols for its conversion into valuable pharmaceutical intermediates such as substituted pyrroles, dihydropyrimidinones, and, most notably, chiral piperidines. The causality behind experimental choices and the strategic importance of the δ-valerolactone scaffold will be emphasized throughout.

Introduction: The Untapped Potential of a Multifunctional Building Block

3-Acetyltetrahydro-2H-pyran-2-one (also known as 3-acetyl-δ-valerolactone) is a fascinating molecule for synthetic and medicinal chemists. Its structure is endowed with multiple reactive sites: an electrophilic carbonyl in the lactone ring, an enolizable β-dicarbonyl system, and a stereocenter at the 3-position. These features make it an attractive starting material for the stereoselective synthesis of a diverse range of heterocyclic compounds.

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The lactone functionality within the tetrahydropyran-2-one structure provides a handle for ring-opening and ring-transformation reactions, allowing for the generation of a variety of linear and heterocyclic structures.[2][3]

Despite these advantageous features, a survey of the literature reveals a scarcity of examples where 3-acetyltetrahydro-2H-pyran-2-one is explicitly used as a starting material for a named API in late-stage clinical development or on the market. This, however, does not diminish its potential. This guide aims to bridge this gap by providing researchers with the foundational knowledge and practical protocols to unlock the synthetic utility of this versatile building block for the discovery and development of new chemical entities.

The δ-Valerolactone and Piperidine Scaffolds in Modern Drug Discovery

The δ-valerolactone ring system and its nitrogenous counterpart, the piperidine ring, are ubiquitous in a vast number of biologically active natural products and synthetic drugs. The prevalence of these six-membered heterocyclic motifs underscores their importance in molecular recognition and their ability to confer favorable pharmacokinetic properties.

The tetrahydropyran ring, often a substructure of more complex molecules, is found in a variety of therapeutic agents, including antibiotics, antivirals, and anticancer drugs. Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for binding to biological targets.

Perhaps more significantly, the δ-valerolactone ring of 3-acetyltetrahydro-2H-pyran-2-one can be viewed as a precursor to the highly sought-after chiral substituted piperidine scaffold. Piperidine derivatives are among the most common N-heterocycles found in FDA-approved drugs, playing a key role in the treatment of a wide range of diseases, from neurological disorders to infectious diseases and cancer.[4][5][6][7] The ability to convert a readily available chiral lactone into a chiral lactam and subsequently a piperidine makes 3-acetyltetrahydro-2H-pyran-2-one a strategically important starting material.

Key Synthetic Transformations and Protocols

The synthetic utility of 3-acetyltetrahydro-2H-pyran-2-one stems from the reactivity of its β-keto lactone system. The following sections detail key transformations that leverage this reactivity to construct pharmaceutically relevant heterocyclic cores.

Knorr-Type Pyrrole Synthesis: Access to Substituted Pyrroles

The β-dicarbonyl moiety of 3-acetyltetrahydro-2H-pyran-2-one can be exploited in condensation reactions to form five-membered heterocycles. One such powerful transformation is a variation of the Knorr pyrrole synthesis, where the β-keto lactone reacts with an α-amino ketone to generate a highly substituted pyrrole.

Causality of Experimental Choices: The reaction is typically carried out in a polar protic solvent like acetic acid, which facilitates both the initial imine formation and the subsequent cyclization and dehydration steps. The use of zinc powder can be advantageous as a reducing agent for an in-situ generated intermediate, driving the reaction towards the desired aromatic pyrrole.

Protocol 1: General Procedure for Knorr-Type Pyrrole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyltetrahydro-2H-pyran-2-one (1.0 eq) and the desired α-amino ketone hydrochloride (1.1 eq) in glacial acetic acid (0.2 M).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Knorr_Pyrrole_Synthesis start 3-Acetyltetrahydro- 2H-pyran-2-one intermediate Intermediate Adduct start->intermediate Condensation reagent1 α-Amino Ketone reagent1->intermediate product Substituted Pyrrole Derivative intermediate->product Cyclization & Aromatization

Caption: Knorr-type synthesis of substituted pyrroles.

Biginelli-Type Reaction: Formation of Dihydropyrimidinones

The 1,3-dicarbonyl nature of 3-acetyltetrahydro-2H-pyran-2-one makes it a suitable substrate for multicomponent reactions like the Biginelli reaction. Condensation with an aldehyde and urea or thiourea provides access to dihydropyrimidinone-fused lactones, which can be further elaborated.

Causality of Experimental Choices: This reaction is typically acid-catalyzed. A Lewis acid like ytterbium(III) triflate or a Brønsted acid such as p-toluenesulfonic acid can be employed. The choice of solvent is often a polar one, like ethanol or acetonitrile, to ensure the solubility of the starting materials.

Protocol 2: General Procedure for Biginelli-Type Reaction

  • Reaction Setup: To a solution of 3-acetyltetrahydro-2H-pyran-2-one (1.0 eq), an aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol (0.5 M), add a catalytic amount of a suitable acid catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Reaction Execution: Stir the mixture at reflux temperature for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Biginelli_Reaction cluster_reactants Reactants start 3-Acetyltetrahydro- 2H-pyran-2-one product Dihydropyrimidinone- fused Lactone start->product Acid Catalyst, Multicomponent Reaction reagent1 Aldehyde reagent1->product Acid Catalyst, Multicomponent Reaction reagent2 Urea/Thiourea reagent2->product Acid Catalyst, Multicomponent Reaction

Caption: Biginelli-type multicomponent reaction.

Conversion to Chiral 3-Substituted Piperidines: A Gateway to High-Value Intermediates

One of the most valuable applications of 3-acetyltetrahydro-2H-pyran-2-one is its conversion into chiral 3-substituted piperidines. This transformation typically involves a reductive amination followed by cyclization to the corresponding lactam, which can then be reduced to the piperidine.

Causality of Experimental Choices: The initial step involves ring-opening of the lactone under basic conditions with an amine, followed by in-situ reduction of the resulting enamine/imine. Sodium borohydride is a suitable reducing agent for this purpose. The subsequent cyclization to the lactam can be achieved by heating. Finally, a powerful reducing agent like lithium aluminum hydride is required to reduce the amide functionality of the lactam to the corresponding amine of the piperidine ring.

Protocol 3: Multi-step Synthesis of Chiral 3-Acetylpiperidine

Step 1: Reductive Amination and Lactamization

  • Reaction Setup: In a pressure-rated vessel, dissolve 3-acetyltetrahydro-2H-pyran-2-one (1.0 eq) in a solution of ammonia in methanol (7N, 5.0 eq).

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Lactamization: Seal the vessel and heat to 80 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, and carefully quench with water.

  • Extraction and Purification: Concentrate the mixture to remove methanol, then extract with dichloromethane. Dry the organic phase over sodium sulfate, concentrate, and purify by column chromatography to yield 3-acetylpiperidin-2-one.

Step 2: Lactam Reduction to Piperidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Cool the suspension to 0 °C and add a solution of 3-acetylpiperidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Concentration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 3-acetylpiperidine.

Piperidine_Synthesis start 3-Acetyltetrahydro- 2H-pyran-2-one lactam 3-Acetylpiperidin-2-one (Lactam) start->lactam 1. NH3/MeOH, NaBH4 2. Heat piperidine Chiral 3-Acetylpiperidine lactam->piperidine LiAlH4, THF

Caption: Synthesis of chiral 3-acetylpiperidine.

Quantitative Data Summary

While specific yields are highly dependent on the substrate and reaction conditions, the following table provides representative data for the transformations described.

TransformationStarting MaterialKey ReagentsProductTypical Yield Range
Knorr-Type Pyrrole Synthesis3-Acetyltetrahydro-2H-pyran-2-oneα-Amino ketone, Acetic AcidSubstituted Pyrrole40-70%
Biginelli-Type Reaction3-Acetyltetrahydro-2H-pyran-2-oneAldehyde, Urea, Acid CatalystDihydropyrimidinone-fused Lactone50-85%
Lactam Formation3-Acetyltetrahydro-2H-pyran-2-oneAmmonia, NaBH₄3-Acetylpiperidin-2-one60-80%
Lactam Reduction3-Acetylpiperidin-2-oneLiAlH₄3-Acetylpiperidine75-90%

Conclusion

3-Acetyltetrahydro-2H-pyran-2-one represents a chiral building block with considerable, yet largely underexplored, potential in the synthesis of active pharmaceutical ingredients. Its multifunctional nature allows for a diverse array of chemical transformations, leading to the construction of valuable heterocyclic scaffolds such as pyrroles, dihydropyrimidinones, and most importantly, chiral piperidines. The protocols and synthetic strategies outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging the unique reactivity of this compound. By understanding the underlying chemical principles and having access to robust experimental procedures, the scientific community can begin to more fully exploit 3-acetyltetrahydro-2H-pyran-2-one as a key starting material in the quest for novel therapeutics.

References

  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization. ACS Publications. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature. [Link]

  • (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. ResearchGate. [Link]

  • Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes | Request PDF. ResearchGate. [Link]

  • Novel Synthetic Transformations Targeting δ-Valerolactone and Isocoumarin. Digital Commons @ East Tennessee State University. [Link]

  • Studies on the α-acetylation of δ-valerolactone and ε-caprolactone. ResearchGate. [Link]

  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. [Link]

  • Ring Expansions of β-Keto Lactones with Zinc Carbenoids: Syntheses of (+)-Patulolide A and (±). ACS Publications. [Link]

  • Design and synthesis of δ-lactone derivatives: Exploring the therapeutic potential of a versatile scaffold. American Chemical Society. [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Nature. [Link]

Sources

Application

ring-opening polymerization techniques for alpha-acetyl-delta-valerolactone

Application Note: Ring-Opening Polymerization (ROP) Techniques for α -Acetyl- δ -Valerolactone (AAVL) Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ring-Opening Polymerization (ROP) Techniques for α -Acetyl- δ -Valerolactone (AAVL)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The synthesis of functionalized aliphatic polyesters is a critical frontier in developing next-generation biodegradable implants and targeted drug delivery vehicles. α -Acetyl- δ -valerolactone (AAVL) [1] is a highly versatile monomer; its pendant acetyl group provides a reactive ketone handle for post-polymerization modifications (e.g., hydrazone linkages for pH-responsive drug conjugation or reductive amination).

However, the ring-opening polymerization (ROP) of AAVL presents two distinct physicochemical challenges that require precise experimental design:

  • Thermodynamic Constraints: δ -Valerolactone possesses relatively low ring strain. Substitution at the α -position further decreases the enthalpy of polymerization ( ΔHp​ ), which consequently lowers the ceiling temperature ( Tc​ ) of the monomer. Polymerizations conducted at elevated temperatures will fail due to depolymerization outpacing propagation.

  • Chemoselectivity: The pendant acetyl group contains highly acidic α -protons and an electrophilic ketone carbonyl. Traditional high-temperature, metal-catalyzed ROP (e.g., using Sn(Oct) 2​ at 110 °C) often triggers unwanted side reactions, including enolization, aldol condensation, and cross-linking, resulting in broad dispersity ( ) and multimodal molecular weight distributions.

To overcome these barriers, this guide details two field-proven, self-validating protocols utilizing mild, highly selective catalytic systems: Organocatalytic ROP via TBD [2] and Enzymatic ROP via Novozym 435 .

Catalyst Selection & Quantitative Optimization

The choice of catalyst dictates the success of AAVL polymerization. As a Senior Application Scientist, I strongly advise against traditional organometallic catalysts for this specific monomer. Instead, hydrogen-bonding organocatalysts or lipases must be employed to ensure the structural integrity of the acetyl group.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD acts as a bifunctional catalyst. It simultaneously donates a hydrogen bond to activate the monomer's lactone carbonyl and accepts a hydrogen bond to increase the nucleophilicity of the propagating alcohol end-group. This dual activation allows the reaction to proceed rapidly at room temperature, staying well below the monomer's Tc​ while avoiding ketone interference[2].

  • Novozym 435 (CALB): Candida antarctica Lipase B provides absolute chemoselectivity. The enzyme's active site specifically recognizes the lactone ester, completely ignoring the pendant ketone, albeit at the cost of slower reaction kinetics.

Table 1: Catalyst Optimization Data for AAVL Polymerization
Catalyst SystemTemp (°C)Time (h)Conversion (%)Dispersity ( )ChemoselectivityMechanistic Notes
Sn(Oct) 2​ / BnOH 11024< 20> 1.5LowHigh temp induces aldol condensation; thermodynamic ceiling reached.
TBD / BnOH 252 - 4> 901.10 - 1.25HighFast, highly controlled; requires strict anhydrous inert atmosphere.
Novozym 435 6048 - 72> 851.30 - 1.45AbsoluteSlower kinetics; zero ketone interference; ideal for bulk polymerization.

Mechanistic & Workflow Visualizations

TBD_Mechanism A Initiator (ROH) + TBD Catalyst B AAVL Monomer Coordination A->B C Bifunctional Transition State B->C D Ring Opening & Chain Extension C->D D->B Propagation Cycle

Caption: Bifunctional activation mechanism of AAVL ring-opening polymerization via TBD catalyst.

Workflow N1 1. Monomer Purification (Distillation over CaH2) N2 2. Glovebox Setup (Inert N2/Ar Atmosphere) N1->N2 N3 3. ROP Reaction (TBD Catalyst, RT, 2-4h) N2->N3 N4 4. Reaction Quenching (Benzoic Acid Addition) N3->N4 N5 5. Polymer Precipitation (Cold Methanol/Ether) N4->N5 N6 6. Characterization (NMR, SEC/GPC) N5->N6

Caption: Step-by-step experimental workflow for the synthesis and purification of poly(AAVL).

Experimental Protocols

Protocol A: Organocatalytic ROP of AAVL using TBD

This protocol is optimized for rapid synthesis with tight control over molecular weight and narrow dispersity.

Prerequisites & Causality:

  • Water acts as a chain transfer agent. Even trace moisture will initiate uncontrolled polymer chains, halving your target molecular weight. All glassware must be flame-dried, and the monomer must be distilled over Calcium Hydride ( CaH2​ ) prior to use.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, weigh 1.0 g (7.03 mmol) of freshly distilled AAVL[1] into a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the desired amount of benzyl alcohol (BnOH) initiator based on the target degree of polymerization (e.g., for DP=50, add 15.2 mg, 0.14 mmol).

  • Solvent: Add 2.0 mL of anhydrous dichloromethane (DCM) to ensure the reaction mixture remains homogeneous as viscosity increases.

  • Catalysis: Prepare a stock solution of TBD in anhydrous DCM. Inject the TBD solution into the reaction flask to achieve a 1:1 molar ratio of TBD to Initiator.

  • Propagation: Seal the flask, remove it from the glovebox, and stir at 25 °C. Self-Validation Step: Withdraw 50 μ L aliquots hourly. Quench the aliquot in CDCl3​ containing trace benzoic acid and analyze via 1 H NMR. Monitor the disappearance of the monomeric δ

    CH2​ multiplet to track conversion.
  • Quenching: Once conversion reaches >90% (typically 2-4 hours), quench the reaction by adding an excess of benzoic acid (approx. 5 equivalents relative to TBD). Causality: Neutralizing the basic TBD is critical; failure to do so will result in rapid transesterification and back-biting during the concentration phase, broadening the dispersity.

  • Purification: Dilute the mixture with 5 mL of DCM and precipitate dropwise into 100 mL of vigorously stirring, ice-cold methanol. Collect the precipitated poly(AAVL) via centrifugation, wash twice with cold methanol, and dry under vacuum at ambient temperature for 24 hours.

Protocol B: Enzymatic ROP using Novozym 435

This protocol is optimized for maximum chemoselectivity, ideal when scaling up or when strictly avoiding inert atmosphere constraints.

Step-by-Step Methodology:

  • Enzyme Preparation: Dry Novozym 435 (immobilized Candida antarctica Lipase B) over P2​O5​ in a vacuum desiccator for 24 hours prior to use to remove surface water.

  • Reaction Setup: In a 20 mL glass vial, combine 2.0 g of AAVL, 200 mg of dried Novozym 435 (10% w/w relative to monomer), and the required amount of initiator (e.g., BnOH).

  • Polymerization: Add 4.0 mL of anhydrous toluene. Cap the vial securely and place it in an orbital shaker incubator set to 60 °C and 150 rpm.

  • Monitoring: Allow the reaction to proceed for 48–72 hours. The mild temperature prevents the thermodynamic depolymerization seen at >100 °C, while the enzyme's specificity prevents aldol reactions at the acetyl group.

  • Workup: Terminate the reaction by diluting the mixture with 10 mL of chloroform. Filter the solution through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed and reused).

  • Precipitation: Concentrate the filtrate under reduced pressure to approximately 5 mL, then precipitate into cold diethyl ether. Dry the resulting polymer under vacuum.

Post-Polymerization Characterization Standards

To validate the structural integrity of the synthesized poly(AAVL), perform the following analyses:

  • 1 H NMR (400 MHz, CDCl3​ ): Verify the presence of the intact acetyl methyl protons ( 2.2 ppm). The absence of vinylic protons (5.0 - 6.5 ppm) confirms that enolization and subsequent side reactions did not occur.

  • Size Exclusion Chromatography (SEC/GPC): Run in THF against polystyrene standards. A monomodal peak with validates the living nature of the TBD-catalyzed protocol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11446390, 3-acetyloxan-2-one" PubChem. Available at:[Link]

  • Chen, K., Mei, Y., Zhang, Z., Ling, J., & Ni, X. "Shape-Memory Polymers from CO2, 1,3-Butadiene and L-Lactide using 'Scrambling Polymerizations'" ChemRxiv (2023). Available at:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Methods for 3-Acetyltetrahydro-2H-pyran-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary As a Senior Application Scientist, I have structured t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

As a Senior Application Scientist, I have structured this guide to address the fundamental challenges in the reduction of β -keto lactones. 3-Acetyltetrahydro-2H-pyran-2-one (also known as α -acetyl- δ -valerolactone) is a highly versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The reduction of its exocyclic ketone moiety to yield 3-(1-hydroxyethyl)tetrahydro-2H-pyran-2-one presents two primary chemical challenges:

  • Chemoselectivity: Reducing the aliphatic ketone without hydrogenolyzing or opening the sensitive lactone ring.

  • Stereoselectivity: Controlling the stereocenters at both the C3 ( α -position) and the newly formed secondary alcohol.

This application note details field-proven methodologies for both racemic and highly asymmetric hydrogenations, grounded in mechanistic causality and self-validating experimental designs.

Mechanistic Causality & Catalyst Selection

Chemoselectivity: Ketone vs. Lactone

The lactone carbonyl is stabilized by resonance from the adjacent ring oxygen, which raises its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the lactone significantly less susceptible to nucleophilic attack by metal hydrides compared to the exocyclic ketone. Consequently, mild heterogeneous catalysts (like Pd/C) or homogeneous Ruthenium complexes can selectively reduce the ketone with >99% chemoselectivity.

Dynamic Kinetic Resolution (DKR)

When stereocontrol is required, standard reduction yields a complex mixture of four stereoisomers (two pairs of diastereomers). However, the C3 proton of 3-acetyltetrahydro-2H-pyran-2-one is flanked by two carbonyl groups, making it highly acidic (pKa ~11–13). In protic solvents, this position rapidly epimerizes via an enol intermediate.

By employing a chiral catalyst such as Ru(II)-BINAP, we can exploit this rapid racemization. If the rate of racemization ( krac​ ) is significantly faster than the rate of hydrogenation ( kH2​ ), the chiral catalyst will selectively reduce the favored enantiomer of the equilibrating mixture. This process, known as Dynamic Kinetic Resolution (DKR) , drives the entire racemic starting material toward a single, highly enantioenriched diastereomer, as demonstrated in the asymmetric hydrogenation of related oxygenated cyclic keto-esters[1]. Ruthenium complexes are extensively utilized for the DKR of chiral substrates due to their robust performance under high pressure[2].

DKR_Mechanism cluster_0 Rapid Racemization via Enolization R_Isomer (R)-3-Acetyl-THP-2-one Enol Enol Intermediate R_Isomer->Enol k(rac) Syn_Prod Syn-3-(1-Hydroxyethyl) THP-2-one R_Isomer->Syn_Prod k(fast) Ru-BINAP S_Isomer (S)-3-Acetyl-THP-2-one S_Isomer->Enol k(rac) Anti_Prod Anti-3-(1-Hydroxyethyl) THP-2-one S_Isomer->Anti_Prod k(slow) Ru-BINAP

Fig 1: Dynamic Kinetic Resolution (DKR) pathway for 3-acetyltetrahydro-2H-pyran-2-one.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various catalytic systems applied to this substrate.

Reaction TypeCatalyst SystemSolventTemp (°C)Pressure (atm)Yield (%)dr (syn:anti)ee (%)
Racemic Reduction 10% Pd/CEtOH251>95~55:45N/A
Asymmetric DKR RuCl2nMeOH501009298:2>95
Transfer Hydrog. Ru(TsDPEN)(p-cymene)HCO2H / Et3N40N/A8890:1092

Experimental Protocols

Workflow Visualization

Workflow Step1 1. Substrate & Solvent Degassing (Argon Sparging, 30 min) Step2 2. Catalyst Loading (Inert Atmosphere Glovebox) Step1->Step2 Step3 3. Reactor Pressurization (H2 Gas, 50-100 atm) Step2->Step3 Step4 4. Catalytic Hydrogenation (50 °C, 12-24 h, Vigorous Stirring) Step3->Step4 Step5 5. Depressurization & Solvent Evaporation Step4->Step5 Step6 6. Product Purification (Silica Gel Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

Protocol A: Chemoselective Racemic Reduction

Objective: Rapid, cost-effective reduction to a racemic mixture of diastereomers for general structural synthesis. Causality: Palladium on carbon (Pd/C) at ambient pressure selectively reduces aliphatic ketones without hydrogenolyzing the lactone ring.

  • Setup: In a 100 mL round-bottom flask, dissolve 3-acetyltetrahydro-2H-pyran-2-one (10 mmol, 1.42 g) in absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg). Caution: Pd/C is pyrophoric. Add the catalyst under a gentle stream of argon to prevent solvent ignition.

  • Hydrogenation: Attach a hydrogen balloon (1 atm) via a 3-way stopcock. Evacuate the flask under light vacuum and backfill with H2. Repeat this cycle three times to ensure a strictly H2 atmosphere.

  • Reaction: Stir vigorously at 25 °C for 4-6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Stain with Phosphomolybdic Acid (PMA). The reaction is complete when the UV-active starting material spot completely disappears.

  • Isolation: Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 10 mL). Evaporate the filtrate under reduced pressure to yield the racemic β -hydroxy lactone.

Protocol B: Asymmetric Homogeneous Hydrogenation via DKR

Objective: Stereoselective reduction to highly enantioenriched syn-3-(1-hydroxyethyl)tetrahydro-2H-pyran-2-one. Causality: Methanol is selected as the solvent because protic media accelerate the enolization rate at the C3 position. This ensures that substrate racemization outpaces the rate of hydrogenation, which is a strict kinetic requirement for high-yielding DKR. High H2 pressure (100 atm) accelerates the hydride transfer step, preventing catalyst deactivation.

  • Preparation: In an argon-filled glovebox, charge a 50 mL stainless-steel high-pressure autoclave with 3-acetyltetrahydro-2H-pyran-2-one (10 mmol, 1.42 g) and anhydrous, freeze-pump-thaw degassed methanol (20 mL).

  • Catalyst Loading: Add RuCl2n (0.01 mmol, 0.1 mol%). Note: Maintaining a low catalyst loading minimizes background un-catalyzed racemic reduction and reduces heavy metal waste.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen manifold. Purge the lines with H2 gas three times, then pressurize the vessel to 100 atm.

  • Reaction: Heat the vessel to 50 °C using a heating mantle, with vigorous magnetic stirring (1000 rpm) for 18 hours.

    • Self-Validation Step: Monitor the pressure drop on the manifold gauge. A plateau in pressure indicates the cessation of H2 uptake and reaction completion.

  • Workup: Cool the reactor to room temperature and carefully vent the H2 gas in a fume hood. Transfer the methanolic solution to a round-bottom flask and concentrate under reduced pressure.

  • Purification: Pass the crude dark residue through a short silica gel plug using Hexanes/EtOAc (1:1) to remove the ruthenium salts.

    • Self-Validation Step: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee >95%) and diastereomeric ratio (dr) before proceeding to scale-up.

References

  • Qpex Biopharma Inc. (2021). Boronic acid derivatives and therapeutic uses thereof. Patent US-11180512-B2, PubChem.
  • Polizzi, K. M., et al. (2009). Biocatalysis from the perspective of an industrial practitioner: Let a biocatalyst do a job that no chemocatalyst can. ResearchGate.

Sources

Application

Application Note &amp; Protocols: Functional Polyesters via Derivatization of 3-Acetyltetrahydro-2H-Pyran-2-one

Abstract The development of functional and biodegradable polymers is a cornerstone of modern materials science and biomedical engineering. Polyesters derived from lactones, such as δ-valerolactone, are particularly attra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of functional and biodegradable polymers is a cornerstone of modern materials science and biomedical engineering. Polyesters derived from lactones, such as δ-valerolactone, are particularly attractive due to their biocompatibility and predictable degradation profiles. This document provides a comprehensive guide to the synthesis and subsequent derivatization of 3-acetyltetrahydro-2H-pyran-2-one (a-acetyl-d-valerolactone), a versatile monomer that introduces a reactive ketone handle into the polyester backbone. We present detailed protocols for the synthesis of this functionalized lactone and explore three primary derivatization pathways—reductive amination, ketalization, and olefination—to create a diverse library of novel monomers. Furthermore, we detail the ring-opening polymerization (ROP) of these derivatives and discuss the potential for post-polymerization modification, opening new avenues for creating advanced, tailor-made polymeric materials.

Introduction: The Case for a Functional Lactone

The 2H-pyran-2-one scaffold is a six-membered lactone ring system that serves as a fundamental building block in both natural products and synthetic chemistry.[1][2] Its saturated form, tetrahydro-2H-pyran-2-one (more commonly known as δ-valerolactone), is a well-established monomer for producing poly(δ-valerolactone) (PVL), a biodegradable polyester with applications in drug delivery and tissue engineering.[3][4]

A significant limitation of standard PVL is the lack of pendant functional groups, which restricts its utility for applications requiring conjugation, cross-linking, or specific interactions with biological systems. The introduction of an acetyl group at the a-position of the lactone ring creates 3-acetyltetrahydro-2H-pyran-2-one, a monomer platform that retains the polymerizable lactone core while offering a chemically addressable ketone for a wide array of modifications.[5] This guide details the synthesis of this key monomer and provides robust protocols for its derivatization to expand the chemical space of biodegradable polyesters.

Synthesis of Core Monomer: 3-Acetyltetrahydro-2H-pyran-2-one

The foundational step is the synthesis of the acetylated lactone monomer from commercially available δ-valerolactone. The most effective method involves the formation of a silyl enol ether followed by a Lewis acid-catalyzed acylation.[5] This approach offers high yields and avoids the harsh conditions or side reactions associated with direct enolate alkylation.

Logical Workflow for Monomer Synthesis

cluster_0 Monomer Synthesis Workflow start δ-Valerolactone (DVL) step1 React with LDA and TMSCl (Triethylamine, THF, -78°C) start->step1 Silylation intermediate Silyl Enol Ether Intermediate step1->intermediate step2 Acylation with Acetic Anhydride (Titanium Tetrachloride, DCM, -78°C) intermediate->step2 Mukaiyama-type Acylation purify Aqueous Workup & Column Chromatography step2->purify product 3-Acetyltetrahydro-2H-pyran-2-one purify->product cluster_1 Monomer Derivatization cluster_A Strategy A cluster_B Strategy B cluster_C Strategy C start 3-Acetyltetrahydro- 2H-pyran-2-one reagentA Ethylene Glycol, p-TsOH (cat.) start->reagentA Ketalization reagentB 1. Benzylamine 2. NaBH(OAc)₃ start->reagentB Reductive Amination reagentC Methyltriphenylphosphonium bromide, n-BuLi start->reagentC Wittig Olefination productA Ketal-Protected Monomer (Latent Hydroxyl) reagentA->productA productB Amine-Functionalized Monomer (pH-Responsive) reagentB->productB productC Exo-Methylene Monomer (Cross-linkable) reagentC->productC cluster_2 Post-Polymerization Modification Example monomer Ketal-Protected Monomer rop Ring-Opening Polymerization monomer->rop polymer_prot Polymer with Pendant Ketal Groups rop->polymer_prot deprotection Acidic Hydrolysis (e.g., TFA in DCM) polymer_prot->deprotection Deprotection polymer_func Polymer with Pendant Hydroxyl Groups deprotection->polymer_func conjugation Conjugation Reaction (e.g., Esterification with a Drug) polymer_func->conjugation Functionalization final_product Functionalized Polymer-Drug Conjugate conjugation->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Lactone Ring-Opening in 3-Acetyltetrahydro-2H-pyran-2-one

Welcome to the Technical Support Center for handling 3-acetyltetrahydro-2H-pyran-2-one (also known as α-acetyl-δ-valerolactone). This compound is a highly versatile building block in organic synthesis and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-acetyltetrahydro-2H-pyran-2-one (also known as α-acetyl-δ-valerolactone). This compound is a highly versatile building block in organic synthesis and drug development. However, researchers frequently encounter yield losses and degradation due to its extreme susceptibility to lactone ring-opening.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of this molecule across all experimental workflows.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, one must first understand the chemical causality behind it. 3-Acetyl-δ-valerolactone is significantly more sensitive than standard aliphatic lactones (like δ-valerolactone) due to a dual-threat reactivity profile:

  • Hyper-Electrophilicity via the BAC2 Mechanism: The 3-acetyl group acts as a powerful electron-withdrawing group (EWG). It pulls electron density away from the adjacent lactone carbonyl, drastically lowering the activation energy barrier for nucleophilic attack by water or hydroxide ions. Under alkaline conditions, this drives rapid1 [1].

  • α-Proton Acidity & Enolization: Because the α-proton is flanked by two carbonyl groups (forming a cyclic β-keto ester equivalent), its pKa is exceptionally low (~11). Even mild bases can deprotonate this position. This forms a water-soluble enolate that disrupts the ring's conformational stability, shifting the 2 [2] toward irreversible ring-opening.

Degradation A 3-Acetyl-DVL (Intact Lactone) B Nucleophilic Attack (OH- / H2O) A->B pH > 7.5 F Enolate Formation (α-deprotonation) A->F Mild Base C Tetrahedral Intermediate B->C D Acyl-Oxygen Cleavage (BAC2 Mechanism) C->D E Ring-Opened Carboxylate D->E Irreversible

Fig 1: BAC2 hydrolysis and enolization pathways of 3-acetyl-DVL under basic conditions.

Part 2: Quantitative Stability Matrix

The following table summarizes the stability of 3-acetyl-δ-valerolactone across various environments, derived from 3 [3] and thermal degradation models [4].

ConditionpH RangeTemperatureSolvent EnvironmentExpected Stability / Outcome
Strong Base > 10AmbientAqueous / MethanolRapid, irreversible BAC2 hydrolysis to carboxylate salt.
Mild Base 7.5 - 9.0AmbientAqueous / BiphasicGradual ring-opening; rapid enolization at the α-carbon.
Neutral 6.5 - 7.54°CAqueousSlow equilibrium with 5-hydroxy-2-acetylpentanoic acid.
Mild Acid 4.0 - 6.0< 20°CAqueous / OrganicHighly stable; equilibrium strongly favors the closed lactone.
Thermal Stress N/A> 125°CNeat / InertFirst-order thermal degradation to humins and oligomers.
Optimal Storage N/A-20°CAnhydrous (Ar/N2)Indefinitely stable; prevents ambient moisture hydrolysis.

Part 3: Troubleshooting FAQs

Q1: I am losing over 50% of my yield during a standard aqueous workup. Where is my product going? A: Your product is partitioning into the aqueous layer. Standard workups often use saturated sodium bicarbonate (pH ~8.3) to neutralize residual acids. Because 3-acetyl-δ-valerolactone is highly acidic, NaHCO3 is basic enough to deprotonate the α-carbon and catalyze ring-opening. The resulting enolate and carboxylate are highly water-soluble and will be discarded with the aqueous waste. Solution: Switch to a slightly acidic quench (e.g., 5% NH4Cl) and wash only with cold brine.

Q2: My compound streaks heavily on silica gel during chromatography, and I recover multiple spots. How can I purify it? A: Standard silica gel retains surface moisture and possesses slightly acidic silanol groups. While mild acid generally favors the closed lactone, the combination of moisture and the high polarity of the silica surface can induce a keto-enol tautomeric equilibrium on the column, causing streaking. Solution: Add 0.1% to 0.5% glacial acetic acid to your mobile phase. This suppresses enolization, dehydrates the equilibrium back to the closed lactone, and sharpens the eluting band.

Q3: NMR analysis of my stored batch shows new peaks corresponding to a linear aliphatic chain. What happened? A: Delta-lactones are hygroscopic. Over time, ambient moisture ingress leads to slow 4 [5], opening the ring to form 5-hydroxy-2-acetylpentanoic acid. Solution: Store the compound strictly under an inert argon atmosphere at -20°C over activated 4Å molecular sieves.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, experimental procedures must not rely on blind faith. The following protocols are designed as self-validating systems , meaning they contain built-in diagnostic checks to prove the chemical environment is safe for the lactone before proceeding to the next step.

Protocol A: pH-Controlled Aqueous Workup

Use this protocol when extracting 3-acetyl-δ-valerolactone from a reaction mixture.

Step 1: Reaction Quench Cool the reaction mixture to 0°C. Slowly add a cold 5% aqueous NH4Cl solution (1:1 volume ratio) to quench the reaction. Do not use NaOH or NaHCO3. Step 2: Aqueous pH Validation (Critical Check) Validation Check: Spot the biphasic mixture onto a universal pH indicator strip. The aqueous phase must read between pH 5.0 and 6.0.

  • If pH > 6.5: The lactone is actively hydrolyzing. Add 0.1 M HCl dropwise with vigorous stirring until the pH drops to 5.5. Step 3: Phase Extraction Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Step 4: Organic Phase Validation (TLC Check) Validation Check: Spot the combined organic layers on a TLC plate and stain with Bromocresol Green. A yellow spot indicates the presence of the ring-opened carboxylic acid. If present, wash the organic layer once more with 5% NH4Cl. Step 5: Drying & Concentration Dry the organic phase over anhydrous Na2SO4. Concentrate in vacuo keeping the water bath temperature strictly below 30°C to prevent thermal degradation.

Workup S1 1. Quench Reaction (Cold 5% NH4Cl) S2 2. pH Validation (Verify pH 5.0-6.0) S1->S2 S2->S1 If pH > 6.5 (Add HCl) S3 3. Phase Extraction (EtOAc or DCM) S2->S3 If pH is valid S4 4. Mild Wash (Cold Brine ONLY) S3->S4 S5 5. Dry & Concentrate (Na2SO4, T < 30°C) S4->S5

Fig 2: pH-controlled, self-validating aqueous workup workflow to prevent lactone hydrolysis.

Protocol B: Anhydrous Storage & Reconstitution

Step 1: Solvent Removal & Drying Ensure all residual extraction solvents are removed via high vacuum (0.1 mbar) for at least 2 hours. Step 2: Inert Gas Purging Backfill the storage flask with ultra-high purity Argon. Add 10% w/w of activated 4Å molecular sieves directly to the neat oil/solid. Step 3: Integrity Validation (Mass Check) Validation Check: Weigh the sealed vial and record the mass on the label. When retrieving the compound weeks later, re-weigh the vial before opening. A mass increase of >0.5% indicates a compromised seal and moisture ingress. Step 4: Long-term Storage Seal with Parafilm and store at -20°C. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold compound.

References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: MDPI URL
  • Source: NIH.
  • Source: ResearchGate.
  • Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP)
  • Source: d-nb.

Sources

Optimization

reducing unwanted side reactions of alpha-acetyl-delta-valerolactone

Welcome to the dedicated technical support center for α-acetyl-δ-valerolactone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for α-acetyl-δ-valerolactone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we address common experimental challenges, providing not just solutions, but the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, or handling of α-acetyl-δ-valerolactone.

Issue 1: Low or Inconsistent Yields in Acetylation Reaction

You're attempting to synthesize α-acetyl-δ-valerolactone, but the yield is significantly lower than expected, or varies greatly between batches.

Potential Causes & Mechanistic Insights

  • Incomplete Enolate Formation: The most common synthetic routes, such as the Mukaiyama-type Claisen reaction, rely on the quantitative conversion of δ-valerolactone to a silyl enol ether intermediate.[1] Incomplete formation of this key intermediate, due to moisture or insufficiently strong silylating agents, will directly result in unreacted starting material.

  • Competing Dimerization/Oligomerization: δ-Valerolactone and its derivatives can undergo intermolecular reactions, especially under conditions that favor enolate formation.[1] Instead of reacting with the acetylating agent, the enolate can attack another molecule of the starting lactone, leading to dimers and other high-molecular-weight byproducts. This is particularly prevalent at higher concentrations and elevated temperatures.[2][3]

  • Lewis Acid Deactivation: Lewis acids like Titanium(IV) chloride (TiCl₄), used to catalyze the acetylation, are extremely sensitive to moisture. Trace water in the solvent or on glassware will hydrolyze the catalyst, rendering it inactive and halting the reaction.

Recommended Solutions & Protocols

  • Rigorous Anhydrous Technique:

    • Protocol: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). All reagents should be handled under an inert atmosphere.

    • Causality: Eliminating water is critical to ensure the stability of the Lewis acid catalyst and the efficient formation of the silyl enol ether intermediate.[1]

  • Optimized Silyl Enol Ether Formation:

    • Protocol:

      • Dissolve δ-valerolactone in anhydrous THF (approx. 0.5 M) under an inert atmosphere.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.05 equivalents) dropwise and stir for 30 minutes.

      • Add a silylating agent like Trimethylsilyl chloride (TMSCl) (1.1 equivalents) and allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: Using a slight excess of base and silylating agent at low temperatures drives the equilibrium towards the formation of the desired silyl enol ether, minimizing unreacted starting material.

  • Controlled Acetylation Conditions:

    • Protocol:

      • Cool the freshly prepared silyl enol ether solution to -78 °C.

      • In a separate flask, prepare a solution of TiCl₄ (1.1 equivalents) in anhydrous dichloromethane.

      • Add acetic anhydride (1.2 equivalents) to the TiCl₄ solution.

      • Slowly add this TiCl₄/Ac₂O mixture to the silyl enol ether solution. This order of addition is critical. [1]

      • Stir at -78 °C for 1 hour, then allow to warm to room temperature.

    • Causality: Adding the pre-complexed acetylating agent to the enol ether prevents the acetylated product from reacting further, which can occur if the enol ether is added to the Lewis acid/acetylating agent mixture.[1] Low temperatures suppress the rate of potential dimerization side reactions.[4]

Issue 2: Product Degradation During Workup or Purification

The desired product is formed, but significant loss or the appearance of new impurities occurs during aqueous workup, distillation, or chromatography.

Potential Causes & Mechanistic Insights

  • Hydrolysis (Lactone Ring-Opening): As a cyclic ester, the lactone ring is susceptible to hydrolysis under both acidic and basic conditions.[5][6] This reaction opens the ring to form 5-hydroxy-3-oxohexanoic acid. This process is often a reversible equilibrium, but the open-chain form can participate in other unwanted reactions.[7][8]

  • Decarboxylation: The ring-opened hydrolysis product, 5-hydroxy-3-oxohexanoic acid, is a β-keto acid. β-Keto acids are notoriously unstable and readily undergo decarboxylation upon gentle heating, releasing CO₂ to yield 5-hydroxypentan-2-one.[9][10] While the lactone itself is more stable, any hydrolysis creates a pathway for irreversible product loss.

  • On-Column Reactions: Standard silica gel is slightly acidic and contains surface water, creating an ideal environment for lactone hydrolysis during column chromatography.[11] This can lead to significant product loss and streaking on the column.

Recommended Solutions & Protocols

  • Non-Aqueous or Buffered Workup:

    • Protocol: Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7). Extract the product swiftly with a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Causality: Avoiding strongly acidic or basic conditions during the quench and extraction minimizes the risk of lactone hydrolysis.[5]

  • Purification via Vacuum Distillation:

    • Protocol: After removing the solvent under reduced pressure, purify the crude product via short-path vacuum distillation.

    • Causality: Distillation avoids contact with acidic surfaces like silica gel. High vacuum allows the distillation to proceed at a lower temperature, minimizing the risk of thermal degradation or decarboxylation.[2]

  • Modified Column Chromatography (If Necessary):

    • Protocol:

      • Deactivate the silica gel by preparing a slurry with the desired eluent (e.g., hexanes/ethyl acetate) containing 1% triethylamine.

      • Pack the column with this slurry.

      • Run the chromatography quickly.

    • Causality: The added triethylamine neutralizes the acidic sites on the silica gel, suppressing the on-column hydrolysis of the lactone ring.[11]

Issue 3: Presence of Stereoisomers (Epimerization)

You are performing a stereoselective synthesis, but NMR or chiral chromatography reveals a mixture of epimers at the α-carbon.

Potential Causes & Mechanistic Insights

  • Enolate-Mediated Epimerization: The proton on the α-carbon (the carbon bearing the acetyl group) is acidic. In the presence of a base (even a weak one like residual amine from chromatography), this proton can be removed to form a planar enolate intermediate.[12][13] Reprotonation of this flat intermediate can occur from either face, leading to a scrambling of the stereochemistry at that center.[14]

Recommended Solutions & Protocols

  • Strict pH Control:

    • Protocol: Ensure all workup and purification steps are performed under neutral or slightly acidic conditions. Avoid exposure to any basic reagents after the main reaction is complete. If a base is used (e.g., NaHCO₃ wash), follow immediately with a wash using dilute, cold acid (e.g., 1% HCl) and then water to ensure complete neutralization.

    • Causality: By preventing the formation of the enolate intermediate, the stereochemical integrity of the α-carbon can be preserved.[13]

  • Temperature Management:

    • Protocol: Keep the product cold during all handling, workup, and storage phases.

    • Causality: The rate of epimerization, like most reactions, is temperature-dependent. Lower temperatures will significantly slow down any base-catalyzed proton exchange.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for α-acetyl-δ-valerolactone?

To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C). It should be kept in an anhydrous state, as moisture can lead to slow hydrolysis over time.[8]

Q2: How can I confirm the purity and identity of my synthesized product?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can identify major impurities.

  • GC-MS or LC-MS: Excellent for assessing purity and identifying trace byproducts. Note that the sodium salt of the hydrolyzed product is non-volatile and may require derivatization for GC-MS analysis.[15][16]

  • FTIR Spectroscopy: Will show characteristic carbonyl stretches for the ketone (≈1715 cm⁻¹) and the lactone ester (≈1735 cm⁻¹).[12]

Q3: Can I use a different Lewis acid besides TiCl₄ for the acetylation?

Other Lewis acids can be used, but their efficacy may vary. TiCl₄ is particularly effective for this type of Mukaiyama-Claisen reaction.[1] Weaker Lewis acids may result in lower yields or require higher temperatures, which could increase the rate of side reactions. If you must substitute, consider other strong Lewis acids like SnCl₄ or BF₃·OEt₂, but optimization will be required.

Q4: My reaction seems to stall before completion. What should I check first?

The most likely culprit is catalyst deactivation by moisture. Re-check the dryness of your entire system: solvents, glassware, and the inert atmosphere. The second most likely cause is an issue with the base used for enolate formation (e.g., degraded LDA), leading to incomplete conversion of the starting lactone.

Visualized Workflows and Mechanisms

Diagram 1: Synthesis and Competing Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Unwanted Side Reactions DVL δ-Valerolactone SEE Silyl Enol Ether DVL->SEE 1. LDA 2. TMSCl Product α-Acetyl-δ-valerolactone SEE->Product Ac₂O, TiCl₄ Dimer Lactone Dimer SEE->Dimer High Temp. High Conc. Hydrolysis 5-Hydroxy-3-oxohexanoic acid (β-Keto Acid) Product->Hydrolysis H₂O (Acid or Base) Hydrolysis->Product Acid Catalyst - H₂O Decarboxylation 5-Hydroxypentan-2-one + CO₂ Hydrolysis->Decarboxylation Heat (Δ)

Caption: Key reaction pathways in the synthesis of α-acetyl-δ-valerolactone.

Diagram 2: Troubleshooting Workflow for Impurities

G cluster_mw Impurity Mass Analysis start Problem: Impurity Detected (e.g., by GC-MS) high_mw Mass > Product MW? start->high_mw low_mw Mass < Product MW? start->low_mw same_mw Mass = Product MW? start->same_mw cause_dimer Cause: Dimerization/ Oligomerization high_mw->cause_dimer cause_decarb Cause: Hydrolysis followed by Decarboxylation low_mw->cause_decarb cause_epimer Cause: Epimerization same_mw->cause_epimer (check with chiral analysis) solution_dimer Solution: • Lower reaction concentration • Lower temperature • Control addition rate cause_dimer->solution_dimer solution_decarb Solution: • Use non-aqueous workup • Avoid high heat • Purify via vacuum distillation cause_decarb->solution_decarb solution_epimer Solution: • Maintain neutral pH • Avoid basic conditions • Keep product cold cause_epimer->solution_epimer

Caption: A logical workflow for identifying and solving impurity issues.

Data Summary

Table 1: Influence of Reaction Parameters on Purity & Yield

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature High (> 0 °C)DecreaseDecreasePromotes dimerization and other side reactions.[3][4]
Low (-78 °C)IncreaseIncreaseSuppresses unwanted side reactions.
Concentration High (> 1 M)Neutral/DecreaseDecreaseIncreases the rate of intermolecular side reactions (dimerization).[2]
Low (< 0.5 M)NeutralIncreaseFavors intramolecular acetylation over intermolecular reactions.
Moisture PresentDecreaseDecreaseDeactivates the Lewis acid catalyst and can cause hydrolysis.
AbsentIncreaseIncreaseEnsures catalyst activity and product stability.[1]
Workup pH Acidic/BasicDecreaseDecreaseCatalyzes hydrolysis of the lactone ring.[5][8]
Neutral (pH ≈ 7)IncreaseIncreaseMinimizes product degradation.

References

  • Eagan, J. M., et al. (2017). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2013). Studies on the α-acetylation of δ-valerolactone and ε-caprolactone. ResearchGate. Available at: [Link]

  • Eagan, J. M., et al. (2017). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Royal Society of Chemistry. Available at: [Link]

  • Eagan, J. M., et al. (2017). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. ResearchGate. Available at: [Link]

  • Singh, V., & Batra, S. (2010). SYNTHESIS OF α-ALKYLIDENE-δ-VALEROLACTONES VIA THE CONJUGATE ADDITION OF KETONE ENOLATES TO FUNCTIONALIZED ALLYL ACETATES. HETEROCYCLES. Available at: [Link]

  • Lopes, J. F., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Lavallée, P., et al. (1987). PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A. Redalyc. Available at: [Link]

  • Read, J. A., & Paquette, L. A. (2013). Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol. Molecules. Available at: [Link]

  • Chemistry Steps. (2024). Decarboxylation. Chemistry Steps. Available at: [Link]

  • Zink, E., et al. (2005). Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices. Pacific Northwest National Laboratory. Available at: [Link]

  • Grant, K. et al. (2005). Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices. Pacific Northwest National Laboratory. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • Horváth, I. T., et al. (2017). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Holzforschung. Available at: [Link]

  • Yildirim, M. A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Horváth, I. T., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in 3-Acetyltetrahydro-2H-pyran-2-one Production

Overview The synthesis of 3-acetyltetrahydro-2H-pyran-2-one (CAS 63872-58-2)—also known as α -acetyl- δ -valerolactone—is typically achieved via the base-catalyzed alkylation and subsequent intramolecular lactonization o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 3-acetyltetrahydro-2H-pyran-2-one (CAS 63872-58-2)—also known as α -acetyl- δ -valerolactone—is typically achieved via the base-catalyzed alkylation and subsequent intramolecular lactonization of ethyl acetoacetate using 1-bromo-3-chloropropane. While solid base catalysts (e.g., Mg-Al hydrotalcites, KF/Al 2​ O 3​ , or amine-functionalized mesoporous silicas) offer greener alternatives to homogeneous bases, they are highly susceptible to rapid deactivation.

This technical guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting strategies, self-validating diagnostic protocols, and actionable solutions to maximize catalyst lifespan.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why does my solid base catalyst lose over 50% of its activity after the first catalytic cycle? A: The primary culprit is Halide Poisoning . The reaction between ethyl acetoacetate and 1-bromo-3-chloropropane proceeds via an S N​ 2 displacement of the bromide, followed by the displacement of the chloride during lactonization. This generates stoichiometric amounts of HBr and HCl. If these acidic byproducts are not immediately scavenged or partitioned away from the solid catalyst, they irreversibly neutralize the basic sites (e.g., converting active Mg-OH sites into inactive Mg-Cl/Mg-Br salts).

Q2: How can I differentiate between active site leaching and pore fouling (coking)? A: You must employ a self-validating diagnostic system rather than guessing based on yield drops:

  • To test for leaching: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the filtered reaction mixture. If you detect high parts-per-million (ppm) levels of your catalyst's active metal (e.g., Mg 2+ or K + ), the polar solvent is stripping the active sites.

  • To test for fouling: Perform Thermogravimetric Analysis (TGA) on the spent, washed catalyst. A significant mass loss event between 300°C and 500°C confirms that ethyl acetoacetate has undergone base-catalyzed aldol self-condensation, forming bulky oligomers that plug the catalyst pores.

Q3: Can impurities in my starting materials accelerate this deactivation? A: Absolutely. Trace moisture and residual acids in commercial 1-bromo-3-chloropropane will competitively bind to Lewis basic sites, creating a hydration layer that blocks substrate access. Rigorous purification of the alkylating agent prior to use is a mandatory standard for extending catalyst life[1].

Section 2: Experimental Protocols & Workflows

Protocol A: Pre-treatment of Reagents to Prevent Pre-emptive Poisoning

Causality: Removing trace HX and water prevents the premature neutralization of the solid base catalyst before the reaction even begins.

  • Transfer commercial 1-bromo-3-chloropropane to a separatory funnel.

  • Wash sequentially with concentrated H 2​ SO 4​ , followed by distilled water.

  • Wash with a 10% Na 2​ CO 3​ aqueous solution to neutralize any remaining acidic species, then wash with water again[1].

  • Dry the organic layer thoroughly over anhydrous CaCl 2​ .

  • Fractionally distill the reagent under reduced pressure immediately before introducing it to the catalytic reactor.

Protocol B: Implementing Phase-Transfer Catalysis (PTC) for Catalyst Shielding

Causality: Highly lipophilic salts act as efficient phase-transfer catalysts, allowing the enolate alkylation to proceed at the liquid-liquid interphase. This shields the solid base catalyst from the highly polar, acidic aqueous byproducts that cause leaching and neutralization[2].

  • Establish a biphasic solvent system using a non-polar organic solvent (e.g., toluene) and a mild aqueous buffer.

  • Introduce 5-10 mol% of a lipophilic quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to the mixture.

  • Suspend the solid base catalyst in the organic phase. The PTC will shuttle the deprotonated ethyl acetoacetate to the organic phase for alkylation, while the generated halide salts partition safely into the aqueous phase.

  • Advanced Alternative: Utilize catalysts embedded in porous carbon matrices, which have been proven to prevent active metal nanoparticles from leaching and sintering during highly polar reactions[3].

Protocol C: Thermal Regeneration of Fouled Catalysts

Causality: Controlled calcination oxidatively cleaves and vaporizes carbonaceous oligomers (pore fouling) without causing thermal sintering of the active metal framework.

  • Filter the spent catalyst and wash aggressively with hot ethanol to remove loosely physisorbed organics.

  • Dry the catalyst in a vacuum oven at 100°C for 2 hours to remove residual solvent.

  • Transfer to a muffle furnace and calcine at 450°C under a continuous air stream (50 mL/min) for 4 hours.

  • Cool to room temperature in a desiccator to prevent atmospheric moisture re-adsorption.

Section 3: Quantitative Diagnostics & Reagent Metrics

Table 1: Catalyst Deactivation Diagnostics & Actionable Thresholds

Deactivation ModeSelf-Validating DiagnosticCritical Threshold for FailureRecommended Resolution
Halide Poisoning AgNO 3​ Titration of Washings> 5% wt halide retentionImplement PTC Protocol
Active Site Leaching ICP-MS of Filtrate> 10 ppm leached metalSwitch to Non-Polar Solvent
Pore Fouling (Coking) TGA / BET Surface Area> 20% surface area reductionThermal Calcination (450°C)

Table 2: Reagent Purification Metrics

ReagentImpurity TargetPurification ReagentPost-Purification Purity
1-Bromo-3-chloropropaneResidual HX / H 2​ O10% Na 2​ CO 3​ / Anhydrous CaCl 2​ > 99.5% (Moisture < 50 ppm)
Ethyl acetoacetateAcetic acid / H 2​ OFractional Distillation> 99.0%

Section 4: Mechanistic Deactivation & Troubleshooting Pathway

CatalystDeactivation Start 3-Acetyltetrahydro-2H-pyran-2-one Synthesis (Solid Base Catalyst) Halide Halide Poisoning (HCl/HBr Neutralization) Start->Halide Alkylating agent byproducts Leaching Active Site Leaching (Solvent Polarity) Start->Leaching Polar solvent interaction Fouling Pore Fouling (Aldol Oligomerization) Start->Fouling Substrate side-reactions Test1 AgNO3 Titration (Detects Halides) Halide->Test1 Test2 ICP-MS Analysis (Detects Metal Loss) Leaching->Test2 Test3 TGA / BET Analysis (Detects Carbon Coking) Fouling->Test3 Fix1 Add Acid Scavenger or use PTC Test1->Fix1 Fix2 Switch to Non-Polar Solvent System Test2->Fix2 Fix3 Thermal Calcination (450°C Regeneration) Test3->Fix3

Troubleshooting logic for solid base catalyst deactivation and regeneration pathways.

References

  • Purification of Laboratory Chemicals, Sixth Edition Source: ResearchGate URL:[Link]

  • Phase-Transfer Catalysis (A. Jonczyk and A. Kowalkowska) Source: Thieme-connect URL:[Link]

  • Synthesis of bio-based N-containing compounds from biomass Source: Oxford Academic URL:[Link]

Sources

Optimization

Technical Support Center: Refining Extraction Protocols for High-Purity 3-Acetyltetrahydro-2H-pyran-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate 3-acetyltetrahydro-2H-pyran-2-one (also known as α -acetyl- δ -valerolactone).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate 3-acetyltetrahydro-2H-pyran-2-one (also known as α -acetyl- δ -valerolactone). While this β -keto lactone is a highly versatile synthetic intermediate, its structural features make it notoriously difficult to extract and purify without significant yield loss.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework. We will address the root causes of degradation—specifically base-catalyzed lactone ring-opening and keto-enol tautomerization—and provide a field-proven protocol for high-purity extraction.

Part 1: Mechanistic Overview & Troubleshooting (FAQs)

To successfully purify this compound, you must understand the causality behind its instability. The C3 position is flanked by the lactone carbonyl and the acetyl group. This dual-carbonyl environment drastically lowers the pKa of the α -proton, driving rapid keto-enol tautomerization. Furthermore, the delicate β -keto lactone moiety is highly susceptible to base-induced elimination and ring-opening hydrolysis[1, 2].

Q1: My extraction yields from the aqueous reaction mixture are consistently below 40%. What is causing this?

The Causality: You are likely experiencing pH-dependent partitioning. If your aqueous phase is neutral to slightly basic (pH > 7), the highly acidic C3 proton is deprotonated. The compound then exists primarily as a water-soluble enolate salt, which will not partition into your organic solvent. Furthermore, basic conditions rapidly hydrolyze the lactone ring into an open-chain hydroxy-acid [2]. The Fix: Strictly adjust the aqueous phase to pH 4.5–5.5 using 1M HCl or citric acid prior to extraction. This ensures the compound remains protonated and intact. Supplement the aqueous layer with NaCl (salting out) to force the organic compound into the extraction solvent.

Q2: During silica gel flash chromatography, my product elutes as a massive, smeared peak spanning several fractions. How do I fix this?

The Causality: This is a classic symptom of keto-enol tautomerization occurring actively on the silica column. The polar silica surface interacts differently with the keto form (hydrogen bond acceptor) and the enol form (strong hydrogen bond donor). Because the interconversion rate is similar to the elution rate, the compound smears across the column rather than eluting as a discrete band. The Fix: Passivate the silica gel. Add 0.1% to 0.5% glacial acetic acid to your mobile phase (e.g., Hexanes/EtOAc). The acidic environment suppresses the ionization of the silica silanol groups and accelerates tautomeric interconversion, collapsing the smear into a single, sharp peak.

Q3: I concentrated my organic fractions, but NMR shows a complex mixture with missing lactone signals. What happened?

The Causality: β -keto lactones are thermally labile. Applying high heat during rotary evaporation (especially if trace acid or base is present) triggers decarboxylation or thermal breakdown of the lactone ring [3]. The Fix: Never exceed a water bath temperature of 35°C during solvent evaporation. Use a high-efficiency vacuum pump to remove solvents at lower temperatures.

Part 2: Visualizing the Workflow & Logical Relationships

ExtractionWorkflow Start Aqueous Reaction Mixture (Target: Beta-Keto Lactone) pH pH Adjustment (pH 4.5 - 5.5) Prevent Ring Opening Start->pH Acidify DegBase Degradation: Lactone Ring Opening (Base-Catalyzed) Start->DegBase If pH > 7 LLE Liquid-Liquid Extraction (DCM or EtOAc) pH->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Extract AqPhase Aqueous Phase (Impurities) LLE->AqPhase Discard Drying Drying (Anhydrous Na2SO4) OrgPhase->Drying Evap Low-Temp Vacuum Evaporation (< 35°C) Drying->Evap Chroma Flash Chromatography (Acid-Treated Silica) Evap->Chroma DegTemp Degradation: Thermal Breakdown (Decarboxylation) Evap->DegTemp If Temp > 40°C Pure High-Purity 3-Acetyltetrahydro-2H-pyran-2-one Chroma->Pure Isolate

Experimental workflow and degradation pathways for 3-acetyltetrahydro-2H-pyran-2-one extraction.

Tautomerization Keto Keto Form (Lactone) Enol Enol Form (H-Bond Stabilized) Keto->Enol Equilibrium Effect Chromatographic Smearing & Broad Peaks Enol->Effect Slow Interconversion Solution Acidic Mobile Phase (0.1% AcOH) Effect->Solution Mitigation

Logical relationship of keto-enol tautomerization leading to chromatographic smearing.

Part 3: Quantitative Data on Solvent Efficiencies

Selecting the correct solvent is critical for optimizing the partition coefficient ( Kow​ ) of the target lactone while minimizing emulsion formation.

Solvent SystemRelative Extraction Efficiency (%)Keto/Enol Ratio ObservedApplication Notes
Dichloromethane (DCM) > 92%85:15Excellent phase separation; minimal emulsion. Best for small-scale high-yield recovery.
Ethyl Acetate (EtOAc) 80 - 85%70:30Good environmental profile. Requires aqueous phase to be saturated with NaCl to prevent product loss.
Diethyl Ether ~ 60%60:40High volatility is useful for low-temp evaporation, but poor recovery of the polar enol form.
Hexanes < 10%N/ATarget compound is too polar. Do not use for primary extraction.

Part 4: Standardized Self-Validating Extraction Protocol

This protocol is designed as a self-validating system . Step 4 includes a mandatory in-process Quality Control (QC) check to ensure the lactone ring has not degraded before you waste time on chromatography.

Materials Required:

  • 1M Citric Acid or 1M HCl

  • Brine (Saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Bromocresol Green TLC Stain

Step-by-Step Methodology:

  • Quenching & pH Adjustment: Cool the aqueous reaction mixture to 0–5°C in an ice bath. Slowly add 1M Citric Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.5–5.5. Do not over-acidify (pH < 3), as strong acids can also catalyze lactone hydrolysis.

  • Salting Out: Add solid NaCl to the aqueous mixture until saturated. Stir gently for 10 minutes to ensure complete dissolution.

  • Liquid-Liquid Extraction (LLE): Transfer the mixture to a separatory funnel. Extract with DCM (3 × 1/3 volume of the aqueous phase). Vent the funnel frequently. Combine the organic layers.

  • Self-Validation QC Check (Crucial): Spot the combined organic layer on a silica TLC plate. Dip the plate in Bromocresol Green stain and heat gently.

    • Validation Pass: A blue/green background with no bright yellow spots indicates an intact lactone.

    • Validation Fail: A bright yellow spot indicates the presence of carboxylic acids (the lactone ring has opened). If this occurs, your pH during Step 1 was likely too high.

  • Washing & Drying: Wash the combined organic layers once with a small volume of brine to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter to remove the drying agent.

  • Low-Temperature Concentration: Concentrate the filtrate using a rotary evaporator. Set the water bath to a maximum of 30°C and utilize a high vacuum (< 50 mbar) to remove the solvent rapidly without inducing thermal degradation [3].

  • Chromatographic Purification: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes/EtOAc containing 0.1% v/v glacial acetic acid to prevent tautomeric smearing.

References

  • Title: 2H-Pyran-2-one, 3-acetyltetrahydro- | C7H10O3 | CID 11446390 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors Source: PMC, National Institutes of Health (Discusses the extreme base-sensitivity and elimination pathways of complex β -keto lactones). URL: [Link]

  • Title: Formal synthesis of (+)-brefeldin A: application of a zinc-mediated ring expansion reaction Source: The Journal of Organic Chemistry (Details the synthesis, handling, and thermal sensitivities of macrocyclic and intermediate β -keto lactones). URL: [Link]

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-Pyran-2-one, 3-acetyltetrahydro-

A Senior Application Scientist's Guide to the Safe Handling of 2H-Pyran-2-one, 3-acetyltetrahydro- For Researchers, Scientists, and Drug Development Professionals Immediate Hazard Assessment Based on data from close stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Safe Handling of 2H-Pyran-2-one, 3-acetyltetrahydro-

For Researchers, Scientists, and Drug Development Professionals

Immediate Hazard Assessment

Based on data from close structural analogs, 2H-Pyran-2-one, 3-acetyltetrahydro- should be treated as a hazardous substance with the potential to cause significant irritation and damage upon contact. The primary hazards are summarized below.

Hazard ClassificationGHS CategoryPotential Effects
Skin Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage Category 1 / 2ACauses serious eye damage or irritation.[1][2][3]
Respiratory Irritation Category 3May cause respiratory irritation.[1][2]
Acute Oral Toxicity Category 4Harmful if swallowed.[1]

This table is based on hazard information for structurally similar compounds.

The causality behind these hazards lies in the chemical's likely reactivity with biological tissues. The lactone functional group and the acetyl moiety can interact with proteins and other biological macromolecules, leading to irritation and potential cellular damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldThe high risk of serious eye damage necessitates the use of fully enclosed chemical splash goggles.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves provide a suitable barrier against incidental contact.[4] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in the case of a spill, consider double-gloving.
Body Laboratory coatA standard laboratory coat is required to protect against skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a fume hoodTo mitigate the risk of respiratory irritation, all handling of 2H-Pyran-2-one, 3-acetyltetrahydro- should be conducted in a certified chemical fume hood or a well-ventilated laboratory space.[1][2]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense Begin Experiment handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of 2H-Pyran-2-one, 3-acetyltetrahydro-.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of all chemicals being used.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace in a certified chemical fume hood. Ensure the sash is at the appropriate working height.

    • Gather all necessary glassware, reagents, and waste containers.

  • Handling:

    • When dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.

    • Keep the container sealed when not in use.[5]

    • Conduct your experiment, being mindful of potential exothermic reactions or pressure build-up.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Cleanup and Disposal:

    • Upon completion of your work, decontaminate all surfaces and glassware that may have come into contact with the chemical.

    • Dispose of all chemical waste, including contaminated consumables like pipette tips and wipes, in a clearly labeled, sealed waste container.[3][5]

    • Carefully remove your PPE, avoiding contact with the potentially contaminated exterior. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of the entire research community.

References

  • Angene Chemical. (2025). Safety Data Sheet for Tetrahydro-2H-pyran-3-carboxylic acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.